molecular formula C17H18N4O2 B2923783 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea CAS No. 894005-53-9

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea

Cat. No. B2923783
CAS RN: 894005-53-9
M. Wt: 310.357
InChI Key: OUKBQWDWEKCTHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea, also known as KU-0060648, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has a unique chemical structure that allows it to selectively target specific enzymes and proteins, making it a promising candidate for drug development.

Scientific Research Applications

  • Antiproliferative Activity in Cancer Research :

    • A study by Al-Sanea et al. (2018) explored derivatives of phenyl-3-(pyridin-3-yl)phenyl urea, demonstrating broad-spectrum antiproliferative activity against human cancer cell lines. This suggests potential applications in cancer therapy (Al-Sanea et al., 2018).
  • Role in Stereoselective Synthesis :

    • Chen et al. (2010) reported on the synthesis of a metabolite of the PI3 kinase inhibitor PKI-179, highlighting the role of similar urea compounds in the development of selective inhibitors for therapeutic purposes (Chen et al., 2010).
  • Applications in Molecular Assembly and Hydrogen Bonding Studies :

    • Research by Corbin et al. (2001) on heterocyclic ureas revealed their ability to unfold and form hydrogen-bonded complexes, offering insights into self-assembly and molecular interactions (Corbin et al., 2001).
  • Development of Catalytic Agents :

    • Kawazoe et al. (2015) studied a phenylpyrrolidine-based urea catalyst, showcasing its potential in facilitating chemical reactions with high efficiency and selectivity (Kawazoe et al., 2015).
  • Ion Pair Binding Studies :

    • Research by Qureshi et al. (2009) highlighted the ability of mixed N,S-donor 2-ureidopyridine ligands to bind metal ions, indicating potential applications in coordination chemistry and material science (Qureshi et al., 2009).
  • Anticancer Agent Development :

    • A study by Feng et al. (2020) on 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives demonstrated significant antiproliferative effects on cancer cell lines, suggesting their potential as new anticancer agents (Feng et al., 2020).

properties

IUPAC Name

1-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c22-16-10-14(12-21(16)15-7-2-1-3-8-15)20-17(23)19-11-13-6-4-5-9-18-13/h1-9,14H,10-12H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKBQWDWEKCTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea

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